
Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)-, also known as (4-methoxyphenyl)(2,4,5-trimethylphenyl)methanone, is an organic compound with the molecular formula C17H18O2. This compound is characterized by the presence of a methanone group bonded to a 4-methoxyphenyl and a 2,4,5-trimethylphenyl group. It is a derivative of benzophenone and is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 4-methoxybenzoyl chloride and 2,4,5-trimethylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- follows a similar synthetic route but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, batch reactors or continuous flow reactors may be used.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and as a photoinitiator in polymer chemistry.
Mécanisme D'action
The mechanism of action of Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- can be compared with other similar compounds such as:
Benzophenone: Similar structure but lacks the methoxy and trimethyl groups.
4-Methoxybenzophenone: Similar structure but lacks the trimethyl groups.
2,4,5-Trimethylbenzophenone: Similar structure but lacks the methoxy group.
Uniqueness
The presence of both the methoxy and trimethyl groups in Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- imparts unique chemical properties, making it distinct from other benzophenone derivatives.
Propriétés
Numéro CAS |
61415-65-4 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-(2,4,5-trimethylphenyl)methanone |
InChI |
InChI=1S/C17H18O2/c1-11-9-13(3)16(10-12(11)2)17(18)14-5-7-15(19-4)8-6-14/h5-10H,1-4H3 |
Clé InChI |
CGZMEGDMNFCMOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)C(=O)C2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584233.png)

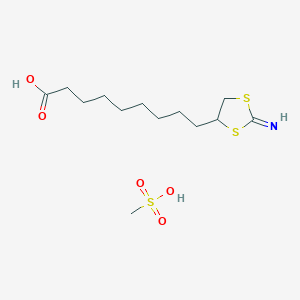

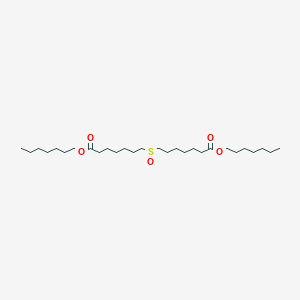
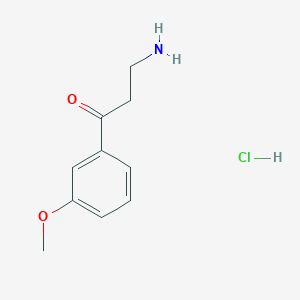
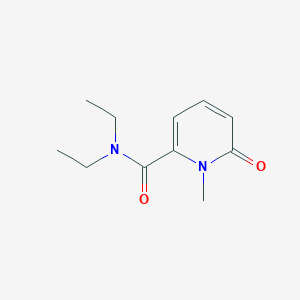
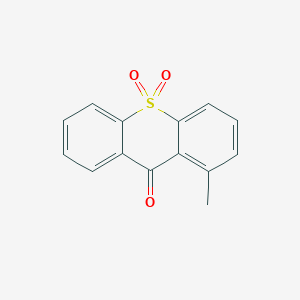
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)

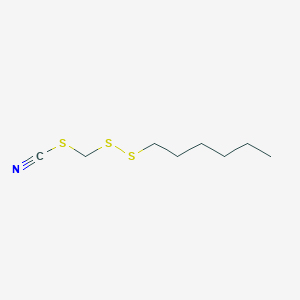
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)
